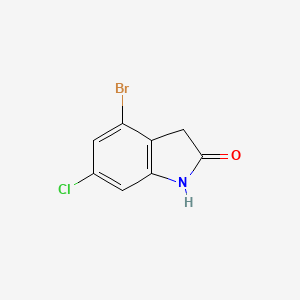

4-Bromo-6-chloroindolin-2-one

CAS No.:

Cat. No.: VC13553165

Molecular Formula: C8H5BrClNO

Molecular Weight: 246.49 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H5BrClNO |

|---|---|

| Molecular Weight | 246.49 g/mol |

| IUPAC Name | 4-bromo-6-chloro-1,3-dihydroindol-2-one |

| Standard InChI | InChI=1S/C8H5BrClNO/c9-6-1-4(10)2-7-5(6)3-8(12)11-7/h1-2H,3H2,(H,11,12) |

| Standard InChI Key | MXNURYKCRIDPNM-UHFFFAOYSA-N |

| SMILES | C1C2=C(C=C(C=C2Br)Cl)NC1=O |

| Canonical SMILES | C1C2=C(C=C(C=C2Br)Cl)NC1=O |

Introduction

4-Bromo-6-chloroindolin-2-one is a heterocyclic organic compound belonging to the indole family. It is characterized by the substitution of bromine and chlorine atoms at the fourth and sixth positions, respectively, on the indole nucleus. This compound is of significant interest in medicinal chemistry, synthetic organic chemistry, and material sciences due to its unique reactivity and functional versatility.

Bromination and Chlorination of Indolin-2-one

The synthesis of 4-Bromo-6-chloroindolin-2-one typically involves selective halogenation of indolin-2-one. Bromination is achieved using bromine or N-bromosuccinimide (NBS), while chlorination can be performed with chlorine gas or sodium hypochlorite under controlled conditions.

Cyclization Reactions

An alternative synthetic route involves cyclization reactions starting from precursors such as 4-bromoaniline and 2-chlorobenzoyl chloride under basic conditions. This method allows for the formation of the indole ring with dual halogenation.

Medicinal Chemistry

Indole derivatives, including 4-Bromo-6-chloroindolin-2-one, are known for their diverse biological activities:

-

Anticancer Activity: Potential inhibition of kinases involved in tumor growth.

-

Antimicrobial Properties: Effective against bacterial and fungal pathogens.

-

Antiviral Effects: Possible inhibition of viral replication pathways.

Organic Synthesis

This compound is used as a building block for synthesizing more complex molecules, including:

-

Pharmaceutical intermediates

-

Functionalized dyes

-

Specialty chemicals

Material Sciences

Due to its halogenation pattern, this compound exhibits unique electronic properties, making it suitable for applications in advanced materials such as organic semiconductors.

Biological Mechanisms

The biological activity of 4-Bromo-6-chloroindolin-2-one is largely attributed to its interaction with molecular targets such as enzymes and receptors:

-

Kinase Inhibition: Potential binding to tyrosine kinases like EGFR or VEGFR, leading to disruption of cellular signaling.

-

Apoptosis Induction: In cancer cells, it may promote programmed cell death by modulating signaling pathways.

Comparison with Related Compounds

| Compound | Structural Difference | Impact on Reactivity/Activity |

|---|---|---|

| 4-Bromoindolin-2-one | Lacks chlorine at position 6 | Reduced polarity; altered bioactivity |

| 6-Chloroindolin-2-one | Lacks bromine at position 4 | Lower reactivity in coupling reactions |

| 4,6-Dichloroindolin-2-one | Contains two chlorine atoms | Distinct electronic properties |

The dual halogenation in 4-Bromo-6-chloroindolin-2-one enhances its versatility compared to mono-halogenated derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume